Phénylbutyryl glutamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

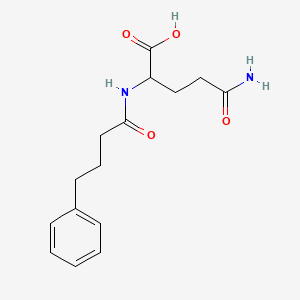

Phenylbutyrylglutamine is a metabolite derived from the metabolism of phenylbutyrate in humans. Phenylbutyrate is used in the treatment of various medical conditions, including inborn errors of ureagenesis, certain cancers, cystic fibrosis, and thalassemia . Phenylbutyrylglutamine is identified in human plasma and urine, indicating its role in the metabolic pathway of phenylbutyrate .

Applications De Recherche Scientifique

Phenylbutyrylglutamine has several scientific research applications:

Chemistry: It is used as a marker to study the metabolism of phenylbutyrate and its derivatives.

Biology: The compound helps in understanding the metabolic pathways involving phenylbutyrate and glutamine.

Medicine: Phenylbutyrylglutamine is significant in the treatment of hyperammonemia and other metabolic disorders.

Mécanisme D'action

Target of Action

Phenylbutyrylglutamine is a metabolite of phenylbutyrate . Phenylbutyrate is used in humans for treating inborn errors of ureagenesis, certain forms of cancer, cystic fibrosis, and thalassemia . The primary targets of phenylbutyrate are yet to be fully understood.

Mode of Action

The metabolism of phenylbutyrate leads to the formation of phenylbutyrylglutamine . This process involves the conjugation of phenylbutyrate with glutamine, a reaction that is catalyzed by an acyl-CoA: L-glutamine N-acyltransferase .

Biochemical Pathways

Phenylbutyrylglutamine is part of the phenylbutyrate metabolism pathway . This pathway interferes with the metabolism of carbohydrates and lipids, leading to the formation of new metabolites that fall into two categories: glucuronides and phenylbutyrate β-oxidation side products .

Pharmacokinetics

After administration of phenylbutyrate to normal humans, the cumulative urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and phenylbutyrylglutamine amounts to about half of the dose of phenylbutyrate . This suggests that phenylbutyrylglutamine, along with other metabolites, contributes to the bioavailability of phenylbutyrate.

Result of Action

The formation of phenylbutyrylglutamine as a metabolite of phenylbutyrate contributes to the therapeutic effects of phenylbutyrate in treating various conditions . .

Action Environment

The metabolism of phenylbutyrate, and consequently the formation of phenylbutyrylglutamine, can be influenced by the ingestion of carbohydrates or lipids . This suggests that dietary factors may play a role in the action, efficacy, and stability of phenylbutyrylglutamine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenylbutyrylglutamine can be synthesized through the conjugation of phenylbutyrate with glutamine. This process involves the activation of phenylbutyrate to phenylbutyryl-CoA, which then reacts with glutamine to form phenylbutyrylglutamine . The synthesis can be analyzed using gas chromatography/mass spectrometry, often as tert-butyldimethylsilyl or methyl derivatives .

Industrial Production Methods: While specific industrial production methods for phenylbutyrylglutamine are not extensively documented, the general approach involves large-scale synthesis of phenylbutyrate followed by its metabolic conversion to phenylbutyrylglutamine in biological systems. This method leverages the natural metabolic pathways in humans or model organisms .

Analyse Des Réactions Chimiques

Types of Reactions: Phenylbutyrylglutamine primarily undergoes conjugation reactions. It is formed through the conjugation of phenylbutyrate with glutamine, a process facilitated by the enzyme phenylbutyryl-CoA ligase .

Common Reagents and Conditions:

Reagents: Phenylbutyrate, glutamine, and phenylbutyryl-CoA.

Major Products: The primary product of the reaction is phenylbutyrylglutamine itself. This compound is then excreted in urine, indicating its role in the detoxification and excretion of phenylbutyrate metabolites .

Comparaison Avec Des Composés Similaires

Phenylacetylglutamine: Another metabolite of phenylbutyrate, formed through the conjugation of phenylacetate with glutamine.

Phenylacetate: A direct metabolite of phenylbutyrate, which is further conjugated to form phenylacetylglutamine.

Uniqueness: Phenylbutyrylglutamine is unique due to its specific formation pathway involving phenylbutyrate and glutamine. Unlike phenylacetylglutamine, which is formed from phenylacetate, phenylbutyrylglutamine is directly derived from phenylbutyrate, highlighting a distinct metabolic route .

Propriétés

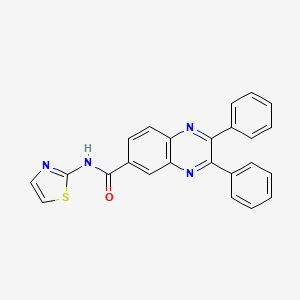

IUPAC Name |

5-amino-5-oxo-2-(4-phenylbutanoylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c16-13(18)10-9-12(15(20)21)17-14(19)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQKXKRCMAJADR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC(CCC(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Phenylbutyrylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011687 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431516.png)

![(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile](/img/structure/B2431518.png)

![2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2431523.png)

![{[(2,4-DIFLUOROPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-METHOXYBENZOATE](/img/structure/B2431525.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide](/img/structure/B2431527.png)

![4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2431531.png)